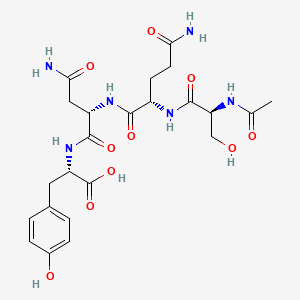
AC-Ser-gln-asn-tyr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “AC-Ser-gln-asn-tyr-OH” is a peptide consisting of the amino acids serine, glutamine, asparagine, and tyrosine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Wissenschaftliche Forschungsanwendungen
Peptides like “AC-Ser-gln-asn-tyr-OH” have numerous applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as models for studying protein folding and interactions.
Biology: Peptides play essential roles in cell signaling, enzyme activity, and immune responses. They are used in studies of protein-protein interactions and as probes for investigating biological pathways.
Medicine: Peptides are explored as therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry: Peptides are used in the development of diagnostic assays, biosensors, and as components in cosmetic formulations.
Wirkmechanismus
Target of Action
The primary target of the compound AC-Ser-Gln-Asn-Tyr-OH is the amino acid tyrosine (Tyr) in proteins and peptides . Tyrosine is essential to many biochemical processes and is found in the active sites of numerous enzymes . It plays an important role in protein-protein and protein-ligand interactions .
Mode of Action
The compound interacts with its target, tyrosine, through a process known as selective modification . This can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids . The compound also enables selective peptide cleavage at tyrosine sites .
Biochemical Pathways
The interaction of this compound with tyrosine affects various biochemical pathways. Tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications highlight the importance of tyrosine in human disease states, such as Alzheimer’s disease and cancer .
Result of Action
The result of the compound’s action is the selective modification and cleavage of peptides at tyrosine sites . This process simplifies cyclic peptide sequencing by MS/MS, providing a robust tool to facilitate rapid sequence determination of diverse cyclic peptides containing tyrosine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the type of oxidant and the residue’s environment can critically affect the oxidation of tyrosine
Biochemische Analyse
Biochemical Properties
AC-Ser-gln-asn-tyr-OH interacts with various enzymes, proteins, and other biomolecules in biochemical reactions The nature of these interactions is complex and multifaceted, involving a range of biochemical processes
Cellular Effects
This compound has been found to influence various types of cells and cellular processes It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves a range of processes at the molecular level These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “AC-Ser-gln-asn-tyr-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, serine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, glutamine, is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for asparagine and tyrosine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like “this compound” can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the synthesized peptides to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to oxidize tyrosine residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Substitution: Various reagents, such as carbodiimides, can be used to introduce functional groups into the peptide.
Major Products Formed
Oxidation: Oxidation of tyrosine can lead to the formation of dityrosine or other oxidative derivatives.
Reduction: Reduction of disulfide bonds results in free thiol groups.
Substitution: Substitution reactions can introduce new functional groups, altering the peptide’s properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Asn-Tyr-Asn-Gln-Pro-Asn-Ser: A cyclic peptide with a similar sequence but different structural properties.
Glu-Leu-Leu-Val-Asp-Leu-Leu: A peptide with a different sequence but similar functional groups.
Glu-Orn-Tyr-Thr-Glu-Ala-Pro-Gln-Tyr-Ile: Another peptide with tyrosine and glutamine residues.
Uniqueness
The uniqueness of “AC-Ser-gln-asn-tyr-OH” lies in its specific sequence and the presence of tyrosine, which can undergo various post-translational modifications. This peptide’s sequence and structure confer unique properties that can be exploited for specific research and therapeutic applications.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)/t14-,15-,16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXZHYWWHJJAIA-QAETUUGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Butanoic acid, 3-oxo-2-[(1-oxopropyl)amino]-, methyl ester](/img/new.no-structure.jpg)
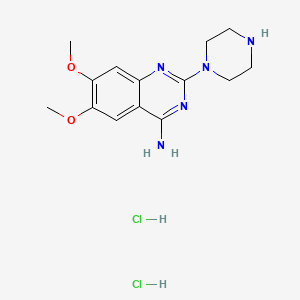
![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)
![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)
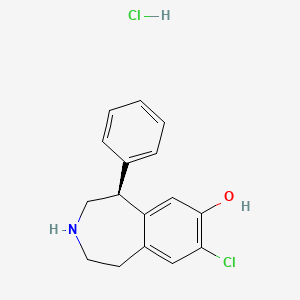
![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)
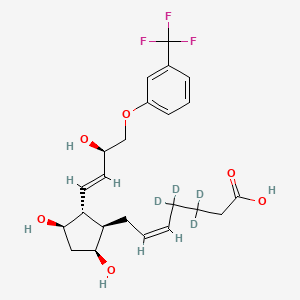
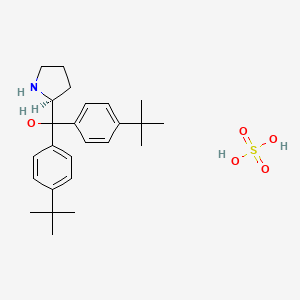

![2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid](/img/structure/B592438.png)
